Cas no 849935-04-2 (ETHANONE, 1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-FURANYL]-)
849935-04-2 structure
Product Name:ETHANONE, 1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-FURANYL]-
CAS-nummer:849935-04-2
MF:C12H17BO4
MW:236.071984052658
CID:3431918
PubChem ID:67388889
Update Time:2025-04-21
ETHANONE, 1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-FURANYL]- Chemische en fysische eigenschappen
Naam en identificatie
-
- ETHANONE, 1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-FURANYL]-
- 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethan-1-one
- 849935-04-2
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone
- IDCJMIFTSOEXOR-UHFFFAOYSA-N
- 1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-furan-2-yl]-ethanone
- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]ethanone
- SCHEMBL2387663
- DB-421349
-
- Inchi: 1S/C12H17BO4/c1-8(14)10-6-9(7-15-10)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
- InChI-sleutel: IDCJMIFTSOEXOR-UHFFFAOYSA-N
- LACHT: O1B(C2=COC(C(C)=O)=C2)OC(C)(C)C1(C)C
Berekende eigenschappen
- Exacte massa: 236.1219892Da
- Monoisotopische massa: 236.1219892Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 310
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 48.7Ų
ETHANONE, 1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-FURANYL]- Gerelateerde literatuur
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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